molecular formula C34H38N6O6 B12585385 D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine CAS No. 644997-39-7

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine

Cat. No.: B12585385
CAS No.: 644997-39-7
M. Wt: 626.7 g/mol
InChI Key: FFENVTZMXLSQPG-WTURZTNBSA-N
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Description

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-tryptophan, D-phenylalanine, glycine, and D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The aromatic rings in phenylalanine and tryptophan can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Amino alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may inhibit proteases by mimicking the natural substrate, thereby blocking the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-L-alanine: Similar structure but with an L-alanine residue.

    D-Phenylalanyl-D-tryptophyl-L-phenylalanylglycyl-D-alanine: Contains an L-phenylalanine residue.

    L-Phenylalanyl-L-tryptophyl-L-phenylalanylglycyl-L-alanine: All residues are in the L-configuration.

Uniqueness

D-Phenylalanyl-D-tryptophyl-D-phenylalanylglycyl-D-alanine is unique due to its all-D-amino acid composition, which imparts resistance to enzymatic degradation and potentially enhances its stability and bioavailability in biological systems.

Properties

CAS No.

644997-39-7

Molecular Formula

C34H38N6O6

Molecular Weight

626.7 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C34H38N6O6/c1-21(34(45)46)38-30(41)20-37-32(43)28(17-23-12-6-3-7-13-23)40-33(44)29(18-24-19-36-27-15-9-8-14-25(24)27)39-31(42)26(35)16-22-10-4-2-5-11-22/h2-15,19,21,26,28-29,36H,16-18,20,35H2,1H3,(H,37,43)(H,38,41)(H,39,42)(H,40,44)(H,45,46)/t21-,26-,28-,29-/m1/s1

InChI Key

FFENVTZMXLSQPG-WTURZTNBSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=CC=C4)N

Canonical SMILES

CC(C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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